4,6-Dimethylisophthalaldehyde
Overview
Description
4,6-Dimethylisophthalaldehyde is a chemical compound with the molecular formula C10H10O2 . It is also known as 4,6-dimethyl dibenzothiophene .
Synthesis Analysis
The synthesis of 4,6-dihydroxyisophthalaldehyde, a derivative of this compound, has been reported in the literature . The process involves the conversion of 4,6-Dibromoresorcinol dimethyl ether into 4,6-dihydroxyisophthalaldehyde by lithium–bromine interchange, formylation, and demethylation . Similarly, the 5-methyl and 5-methoxy-derivatives were prepared, all in good overall yields .Scientific Research Applications
Synthesis of Conjugated Molecular Belts
4,6-Dimethylisophthalaldehyde has been used in the synthesis of [6.8]3Cyclacene, a fully conjugated molecular belt. This compound represents the smallest and most strained member of its family and offers insights into novel types of carbon nanotubes (Esser, Rominger, & Gleiter, 2008).
Hydrodesulfurization Studies
It plays a role in hydrodesulfurization studies, specifically in the examination of the hydrodesulfurization (HDS) process of 4,6-dimethyldibenzothiophene. The findings from these studies help in understanding the inhibitory effects of N-containing molecules on the HDS process (Egorova & Prins, 2004).
Methylation of Naphthalene
In the field of chemical engineering, this compound is used in the methylation of naphthalene, a process significant for the production of certain polymers (Güleç, Sher, & Karaduman, 2018).
Photochromism Studies
This compound is also significant in the study of photochromism, particularly in understanding the structural-reactivity correlations in compounds like 2,5-dimethylisophthalaldehyde (Kumar & Venkatesan, 1991).
Color Polymorphism
In addition, this compound is relevant in the study of color polymorphism, aiding in understanding the diverse solid-state packing and color variations in compounds like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate (Pratik et al., 2014).
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUVYUPPKVYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275255 | |
Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25445-41-4 | |
Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25445-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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